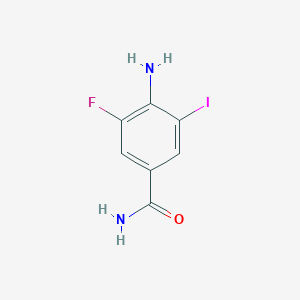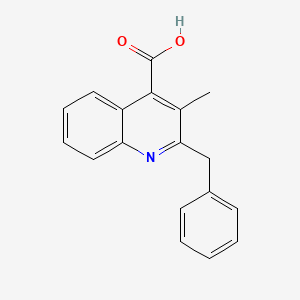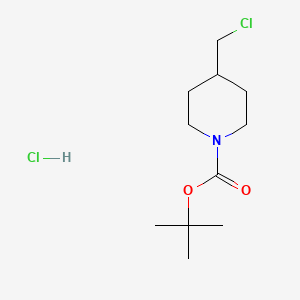![molecular formula C14H14N2O4 B11845851 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione CAS No. 88521-52-2](/img/structure/B11845851.png)
9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione est un composé spirocyclique caractérisé par son squelette structural unique. Ce composé appartient à la classe des composés spiro, connus pour leurs structures rigides et tridimensionnelles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione implique généralement des réactions en plusieurs étapes. Une méthode courante comprend l'utilisation d'une réaction de cyclisation de Prins, qui permet la construction de l'échafaudage spirocyclique en une seule étape. Cette réaction implique l'utilisation d'aldéhydes et d'alcènes en présence d'un catalyseur acide . Une autre approche implique l'utilisation de réactions de métathèse d'oléfines avec un catalyseur de Grubbs, bien que cette méthode puisse être complexe et coûteuse .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse pour garantir la scalabilité et la rentabilité. L'utilisation de réacteurs à flux continu et de systèmes catalytiques avancés peut améliorer l'efficacité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe benzyle ou d'autres sites réactifs.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les nucléophiles sont utilisés en conditions basiques ou acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
4. Applications de la recherche scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Industrie : La structure unique du composé le rend utile dans le développement de nouveaux matériaux et catalyseurs.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Par exemple, son activité antituberculeuse est attribuée à l'inhibition de la protéine MmpL3, essentielle à la survie de Mycobacterium tuberculosis . Le composé se lie au site actif de la protéine, empêchant sa fonction normale et conduisant à la mort des cellules bactériennes.
Applications De Recherche Scientifique
9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione involves its interaction with specific molecular targets. For example, its antituberculosis activity is attributed to the inhibition of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . The compound binds to the active site of the protein, preventing its normal function and leading to the death of the bacterial cells.
Comparaison Avec Des Composés Similaires
Composés similaires
9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane : Similaire en structure mais dépourvu de la fonctionnalité trione.
1-Oxa-9-azaspiro[5.5]undecane : Un autre composé spirocyclique avec des tailles de cycle et des groupes fonctionnels différents.
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione : Contient un squelette spirocyclique similaire mais avec des substituants différents.
Unicité
Le 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione est unique en raison de sa combinaison spécifique de fonctionnalités benzyle, oxa et diazaspiro. Cette combinaison confère une réactivité chimique et une activité biologique potentielle distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Numéro CAS |
88521-52-2 |
|---|---|
Formule moléculaire |
C14H14N2O4 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
7-benzyl-1-oxa-7,10-diazaspiro[4.5]decane-6,8,9-trione |
InChI |
InChI=1S/C14H14N2O4/c17-11-12(18)16(9-10-5-2-1-3-6-10)13(19)14(15-11)7-4-8-20-14/h1-3,5-6H,4,7-9H2,(H,15,17) |
Clé InChI |
UYUOEJPHGFNHNT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C(=O)N(C(=O)C(=O)N2)CC3=CC=CC=C3)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


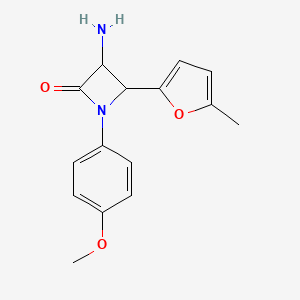
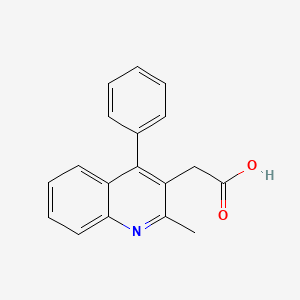
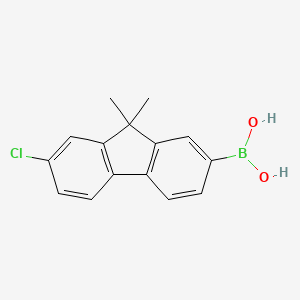
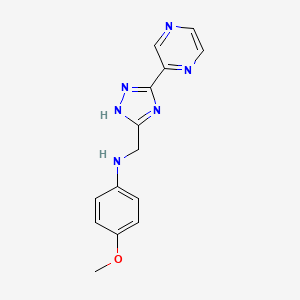


![5'-Bromo-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-one](/img/structure/B11845821.png)
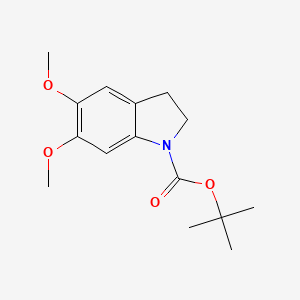
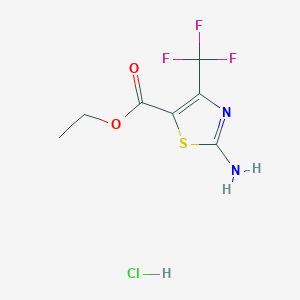
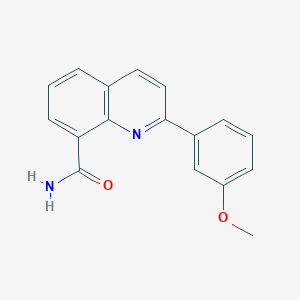
![4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845843.png)
